6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one
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Overview
Description
6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler derivative.
Substitution: The benzoxazole ring and piperidine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases or acids are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced benzoxazole compounds, and various substituted benzoxazole and piperidine derivatives .
Scientific Research Applications
6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can participate in redox reactions, affecting cellular oxidative states. The benzoxazole and piperidine moieties may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-{[2-(4-Methylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one
- 6-{[2-(4-Phenylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one
- 6-{[2-(4-Cyclohexylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one
Uniqueness
The benzyl group on the piperidine moiety enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
CAS No. |
253450-12-3 |
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Molecular Formula |
C21H24N2O3S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)ethylsulfinyl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H24N2O3S/c24-21-22-19-7-6-18(15-20(19)26-21)27(25)13-12-23-10-8-17(9-11-23)14-16-4-2-1-3-5-16/h1-7,15,17H,8-14H2,(H,22,24) |
InChI Key |
RXYVUTNKSXMMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |
Origin of Product |
United States |
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